N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions
The final step involves the formation of the carbamothioyl and nitrobenzamide moieties. This can be achieved through the reaction of the intermediate compound with thiocarbamoyl chloride and 4-ethoxy-3-nitrobenzoic acid under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, and appropriate solvents.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles or nucleophiles, appropriate catalysts, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings.
Scientific Research Applications
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to the presence of the benzoxazole ring.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The nitrobenzamide moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can be compared with other similar compounds, such as:
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide: Similar structure but with a hydroxy group on the phenyl ring.
N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide: Similar structure but with a propan-2-yl group instead of an ethoxy group.
Properties
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S/c1-2-31-20-12-9-15(13-18(20)27(29)30)21(28)26-23(33)24-16-10-7-14(8-11-16)22-25-17-5-3-4-6-19(17)32-22/h3-13H,2H2,1H3,(H2,24,26,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYPLVFVXJMZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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